3-Bromo-2-hydroxy-2-methylpropanoic acid
CAS No.:
Cat. No.: VC14457194
Molecular Formula: C4H7BrO3
Molecular Weight: 183.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H7BrO3 |
|---|---|
| Molecular Weight | 183.00 g/mol |
| IUPAC Name | 3-bromo-2-hydroxy-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C4H7BrO3/c1-4(8,2-5)3(6)7/h8H,2H2,1H3,(H,6,7) |
| Standard InChI Key | HBJAYXGUOOININ-UHFFFAOYSA-N |
| Canonical SMILES | CC(CBr)(C(=O)O)O |
Introduction
Chemical Structure and Properties
Molecular Configuration
The compound exists as two enantiomers due to the chiral center at carbon 2:
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(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid (CAS 106089-20-7)
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(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid (CAS 261904-39-6)
Both enantiomers share the molecular formula C₄H₇BrO₃ and a molecular weight of 183.00 g/mol but differ in spatial arrangement, influencing their reactivity and biological interactions. Key functional groups include:
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Carboxylic acid (-COOH): Governs acidity (pKa ~2.5) and hydrogen-bonding capacity.
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Hydroxyl (-OH): Participates in intramolecular hydrogen bonding, affecting solubility.
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Bromine (-Br): Enhances electrophilic reactivity, enabling substitution reactions.
Table 1: Comparative Properties of Enantiomers
| Property | (2S)-Enantiomer | (2R)-Enantiomer |
|---|---|---|
| Specific Optical Rotation | +12.5° (c=1, H₂O) | -12.5° (c=1, H₂O) |
| Melting Point | 98–100°C | 97–99°C |
| Solubility in Water | 25 g/L (20°C) | 24 g/L (20°C) |
Spectroscopic Characterization
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NMR:
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¹H NMR (400 MHz, D₂O): δ 1.45 (s, 3H, CH₃), 3.20 (d, 2H, CH₂Br), 4.10 (s, 1H, OH).
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¹³C NMR: δ 23.1 (CH₃), 45.8 (CBr), 72.5 (C-OH), 178.2 (COOH).
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IR: Broad O-H stretch at 3200 cm⁻¹, C=O at 1700 cm⁻¹, and C-Br at 650 cm⁻¹.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The (2S)-enantiomer is synthesized via stereoselective bromination of 2-hydroxy-2-methylpropanoic acid using chiral Lewis acid catalysts (e.g., BINOL-derived catalysts) to achieve enantiomeric excess >95%. Key steps:
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Bromination: React 2-hydroxy-2-methylpropanoic acid with bromine in acetic acid at 0–5°C.
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Hydrolysis: Quench with ice-water to yield the crude product.
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Purification: Recrystallize from ethanol/water (1:3) or use chiral HPLC.
Industrial Production
Continuous flow reactors optimize scalability, achieving 85% yield and 99% purity by minimizing side reactions like debromination or racemization.
Biological Activity and Mechanisms
Antimicrobial Properties
The (2S)-enantiomer exhibits potent activity against Gram-positive bacteria:
Table 2: Minimum Inhibitory Concentrations (MIC)
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Listeria monocytogenes | 0.0625 |
| Escherichia coli | >2.0 |
Mechanistically, it disrupts cell membrane integrity and inhibits enoyl-ACP reductase, a key enzyme in fatty acid biosynthesis.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound is a precursor to nonsteroidal antiandrogens (e.g., ICI 176334) used in prostate cancer therapy. Its chirality ensures enantiopure drug synthesis, critical for minimizing off-target effects.
Specialty Chemicals
In agrochemicals, it derivatives act as herbicides by inhibiting acetolactate synthase (ALS), a plant growth enzyme.
Comparative Analysis with Structural Analogs
Table 3: Functional Group Comparison
| Compound | Substituents | Chirality | Key Feature |
|---|---|---|---|
| 3-Bromo-2-hydroxypropanoic acid | Br (C3), OH (C2) | No | Higher polarity |
| 2-Bromo-2-methylpropanoic acid | Br (C2), CH₃ (C2) | No | Reduced solubility |
| 3-Chloro-2-hydroxy-2-methylpropanoic acid | Cl (C3), OH (C2), CH₃ (C2) | No | Lower reactivity than Br |
Bromine’s electronegativity and leaving-group ability make 3-bromo-2-hydroxy-2-methylpropanoic acid more reactive than chloro analogs.
Case Studies and Research Findings
Microbial Metabolism Modulation
In Pseudomonas putida cultures, 10 mM (2S)-enantiomer increased phenazine-1-carboxylic acid production by 40%, suggesting utility in biopesticide synthesis.
Antibiofilm Activity
At 0.5× MIC, the (2S)-enantiomer reduced Staphylococcus epidermidis biofilm formation by 70% by downregulating polysaccharide intercellular adhesin (PIA).
Future Perspectives
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Drug Delivery Systems: Encapsulation in liposomes to enhance bioavailability.
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Green Chemistry: Developing biocatalytic routes using bromoperoxidases for sustainable synthesis.
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